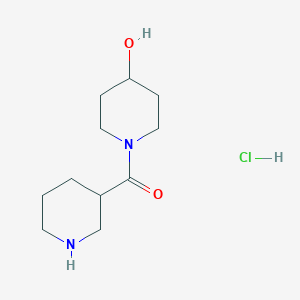

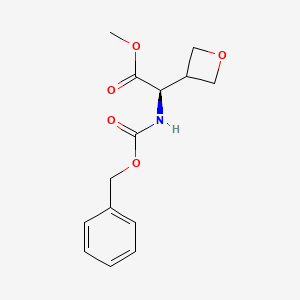

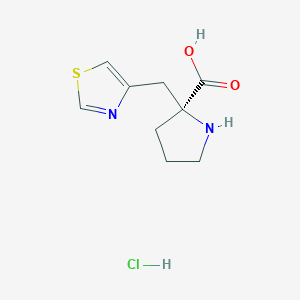

t-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)-1-pyrrolidinecarboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

T-butyl (2R,4S)-4-amino-2-(hydroxymethyl)-1-pyrrolidinecarboxylate hydrochloride, also known as t-butyl-2-amino-1-pyrrolidinecarboxylate hydrochloride, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid proline and is commonly used in the synthesis of peptides and peptidomimetics. It has been used in a number of biochemical and physiological studies due to its ability to interact with a variety of molecules.

Applications De Recherche Scientifique

Solution-phase Combinatorial Synthesis

A study by Črt Malavašič et al. (2007) explored the combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides using di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate hydrochloride as a key intermediate. This synthesis route demonstrates the compound's role in creating a library of compounds potentially useful in pharmaceutical development (Črt Malavašič et al., 2007).

Antiviral Agents

D. J. Cundy et al. (1997) described the synthesis of novel antiviral agents starting from derivatives similar to the discussed compound. These agents were evaluated against viruses such as human cytomegalovirus and herpes simplex, showcasing the compound's relevance in developing antiviral medications (D. J. Cundy et al., 1997).

Enzymatic Preparation of Chiral Derivatives

B. Wirz and W. Walther (1992) demonstrated the enzymatic preparation of chiral 3-(hydroxymethyl)piperidine derivatives, highlighting the compound's use in obtaining enantiomerically enriched intermediates for further chemical synthesis. This process is significant for the production of chiral drugs and intermediates (B. Wirz & W. Walther, 1992).

Synthesis of t-Butyloxycarbonyl Amino Acids

A study by T. Nagasawa et al. (1973) described a new method for preparing t-butyloxycarbonyl amino acids, illustrating the compound's application in modifying amino acids for peptide synthesis. This method offers a convenient alternative to traditional approaches, facilitating the synthesis of protected amino acids required in peptide assembly (T. Nagasawa et al., 1973).

Propriétés

IUPAC Name |

tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLODQXSQDSMHU-KZYPOYLOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)

![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)